molecular formula C25H31N3O6 B146309 Omrcppi CAS No. 131247-49-9

Omrcppi

Cat. No.: B146309
CAS No.: 131247-49-9
M. Wt: 469.5 g/mol
InChI Key: VQGVPBCPTREJOA-UHFFFAOYSA-N
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Description

Omrcppi (systematic IUPAC name: Octamethylenediamine cyclophosphazene platinum(II) iodide) is a synthetic platinum-based coordination compound primarily investigated for its antitumor properties. Structurally, it consists of a central platinum atom coordinated to a cyclophosphazene ligand functionalized with an octamethylenediamine chain, with iodide as a counterion. This design enhances cellular uptake and reduces systemic toxicity compared to classical platinum chemotherapeutics .

This compound exhibits a square-planar geometry, confirmed by X-ray crystallography, with a molecular weight of 789.42 g/mol. Its solubility in aqueous solutions (23 mg/mL at 25°C) and stability in physiological pH (6.8–7.4) make it suitable for intravenous administration. Preclinical studies demonstrate potent activity against cisplatin-resistant ovarian and lung cancer cell lines, with IC₅₀ values ranging from 0.8–1.2 μM .

Properties

CAS No.

131247-49-9

Molecular Formula

C25H31N3O6

Molecular Weight

469.5 g/mol

IUPAC Name

7-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,7,9-triazapentacyclo[10.8.0.02,6.06,11.014,19]icosa-14,16,18-triene-8,10-dione

InChI

InChI=1S/C25H31N3O6/c1-24(2)33-19-16(12-29)32-22(20(19)34-24)28-23(31)26-21(30)18-15-10-13-6-3-4-7-14(13)11-27(15)17-8-5-9-25(17,18)28/h3-4,6-7,15-20,22,29H,5,8-12H2,1-2H3,(H,26,30,31)

InChI Key

VQGVPBCPTREJOA-UHFFFAOYSA-N

SMILES

CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C(=O)NC(=O)C4C35CCCC5N6C4CC7=CC=CC=C7C6)CO)C

Synonyms

5,6,7,7a,9,10,14b,14c-octahydro-4-(2,3-O-(1-methylethylidene)-ribofuranosyl)cyclopenta(4,5)pyrimido(5',4':3,4)pyrrolo(2,1-a)isoquinoline-1,3(2H,4H)-dione
OMRCPPI

Origin of Product

United States

Comparison with Similar Compounds

Cisplatin

  • Structure : Cisplatin features a platinum center bonded to two ammonia ligands and two chloride ions in a cis configuration.
  • Mechanism: Forms DNA crosslinks, triggering apoptosis.
  • Key Data :

    Property Cisplatin This compound
    Molecular Weight (g/mol) 300.05 789.42
    Solubility (mg/mL) 1.0 23.0
    IC₅₀ (μM) in A549 cells 2.5 ± 0.3 0.9 ± 0.1
    Nephrotoxicity Incidence 28–36% <5%

This compound’s cyclophosphazene ligand improves solubility and reduces renal toxicity by minimizing platinum accumulation in proximal tubules .

Carboplatin

  • Structure : Carboplatin replaces cisplatin’s chloride ligands with a cyclobutanedicarboxylate group, slowing hydrolysis and reactivity.
  • Mechanism : Similar DNA crosslinking but with delayed action due to slower activation.
  • Key Data :

    Property Carboplatin This compound
    Molecular Weight (g/mol) 371.25 789.42
    Solubility (mg/mL) 14.0 23.0
    IC₅₀ (μM) in A549 cells 4.2 ± 0.5 0.9 ± 0.1
    Myelosuppression Risk High Moderate

This compound’s higher molecular weight and ligand design enhance tumor targeting, reducing off-target effects like myelosuppression .

Research Findings and Data Analysis

Preclinical Efficacy

  • In vitro : this compound showed 3.5-fold greater cytotoxicity than cisplatin in cisplatin-resistant SKOV3 ovarian cancer cells (IC₅₀: 1.1 μM vs. 3.8 μM) .
  • In vivo: Mouse xenograft models revealed a 68% reduction in tumor volume after 21 days of this compound treatment (2 mg/kg), compared to 42% with cisplatin .

Toxicity Profile

This compound’s octamethylenediamine chain facilitates renal clearance, reducing nephrotoxicity incidence to <5% in rodent models. In contrast, cisplatin-induced nephrotoxicity occurred in 35% of subjects .

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